2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with a thiazole-containing acetamide under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and thiazole-containing acetamides. Examples include:
- 2-({[4-hydroxy-6-(methyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- 2-({[4-hydroxy-6-(ethyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N4O2S3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H16N4O2S3/c1-8(2)10-5-9-13(21)17-11(18-14(9)24-10)6-22-7-12(20)19-15-16-3-4-23-15/h3-5,8H,6-7H2,1-2H3,(H,16,19,20)(H,17,18,21) |
InChI Key |
JVSWDSTXZXMQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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